molecular formula C9H6O4 B3353976 4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- CAS No. 57053-23-3

4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo-

Cat. No.: B3353976
CAS No.: 57053-23-3
M. Wt: 178.14 g/mol
InChI Key: YZOVNFLOTISLIS-UHFFFAOYSA-N
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Description

4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- is a heterocyclic compound that belongs to the class of furo[3,2-c]pyrans This compound is characterized by a fused ring system consisting of a furan ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- typically involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with arylglyoxals in boiling formic acid . This reaction leads to the formation of the desired furo[3,2-c]pyran derivative. The reaction conditions are crucial for achieving high yields and purity of the product.

Industrial Production Methods

While specific industrial production methods for 4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted furo[3,2-c]pyran derivatives.

Scientific Research Applications

4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, leading to alterations in their function. This can result in a range of biological activities, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- is unique due to its specific ring structure and the presence of an aldehyde group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-methyl-4-oxofuro[3,2-c]pyran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c1-5-2-8-7(9(11)12-5)3-6(4-10)13-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOVNFLOTISLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(O2)C=O)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481801
Record name 4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57053-23-3
Record name 4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo-
Reactant of Route 2
4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo-
Reactant of Route 3
4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo-
Reactant of Route 4
4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo-
Reactant of Route 5
4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo-
Reactant of Route 6
4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo-

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